molecular formula C6H9NO B2467928 5-Isocyanatopent-1-ene CAS No. 2487-98-1

5-Isocyanatopent-1-ene

Cat. No. B2467928
CAS RN: 2487-98-1
M. Wt: 111.144
InChI Key: PYHHTRXGWNQGSN-UHFFFAOYSA-N
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Description

5-Isocyanatopent-1-ene is a chemical compound with the CAS Number: 2487-98-1. It has a molecular weight of 111.14 and its IUPAC name is 5-isocyanatopent-1-ene .


Molecular Structure Analysis

The InChI code for 5-Isocyanatopent-1-ene is 1S/C6H9NO/c1-2-3-4-5-7-6-8/h2H,1,3-5H2 . This indicates that the compound consists of 6 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom.

Scientific Research Applications

Thermally Cleavable Imine Base/Isocyanate Adducts

  • Isocyanates like 5-Isocyanatopent-1-ene are used to form triazinedione heterocycle structures with unique thermal properties. They are involved in the creation of novel oligomers and adducts that can initiate radical homo- and copolymerization of acrylates, forming block-copolymer architectures with applications in polymer chemistry (Polenz et al., 2014).

Molecular Structure Analysis

  • The molecular structure of similar isocyanates is studied through techniques like microwave spectral analysis. This research provides insights into the geometric and electronic structure of these compounds, which is vital for understanding their reactivity and potential applications in materials science (Guirgis et al., 2019).

Isophorone Derivatives Study

  • Research into isophorone derivatives, which include structures related to 5-Isocyanatopent-1-ene, focuses on their photophysical properties. This has implications in the development of new materials with unique optical properties, potentially useful in imaging and sensing technologies (Zheng et al., 2013).

Synthesis of Novel Compounds

  • 5-Isocyanatopent-1-ene is instrumental in synthesizing new chemical compounds with complex structures, such as isohirsut-4-ene. These synthetic methodologies have broad implications in the field of organic chemistry, particularly in the synthesis of natural product analogs and pharmaceuticals (Liu et al., 2022).

Kinetic Isotope Effects in Isomerization

  • The isomerization processes of compounds structurally similar to 5-Isocyanatopent-1-ene are studied to understand kinetic isotope effects. This research is crucial for insights into reaction mechanisms in organic chemistry, which can influence the design of more efficient synthetic routes (Baldwin & Ghatlia, 1989).

Structure Determination and Synthesis

  • The structural determination and synthesis of isocyanoditerpenes, compounds related to 5-Isocyanatopent-1-ene, have applications in the field of medicinal chemistry, particularly in the synthesis of compounds with potential biological activity (White et al., 2017).

Nuclear Receptor Agonists

  • Isocyanates structurally related to 5-Isocyanatopent-1-ene are used to synthesize small molecule agonists of nuclear receptors, with significant implications in the development of new pharmaceuticals (Whitby et al., 2006).

Synthesis of Bioisosteric Ureas

  • The synthesis of bioisosteric ureas using isocyanates similar to 5-Isocyanatopent-1-ene has applications in medicinal chemistry, particularly in the development of enzyme inhibitors (Burmistrov et al., 2019).

properties

IUPAC Name

5-isocyanatopent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-3-4-5-7-6-8/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHHTRXGWNQGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isocyanatopent-1-ene

CAS RN

2487-98-1
Record name 5-isocyanatopent-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
ME Oinen - 2010 - Colorado State University
Number of citations: 0

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